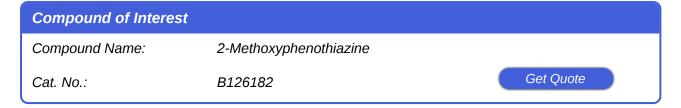


Application Notes and Protocols for N-alkylation of 2-Methoxyphenothiazine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of **2- Methoxyphenothiazine**, a critical synthetic step in the development of various pharmaceutically active compounds. The following sections outline two distinct methods for this transformation, complete with experimental procedures, tabulated data for easy comparison, and a visual representation of the general experimental workflow.

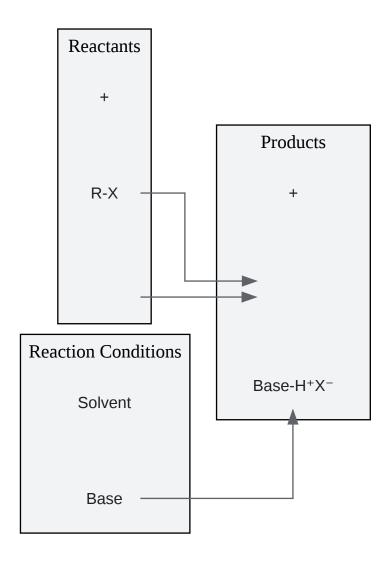
Introduction

2-Methoxyphenothiazine is a key heterocyclic scaffold used in the synthesis of a wide range of therapeutic agents, particularly neuroleptic drugs. The nitrogen atom of the phenothiazine ring system is a common site for functionalization, and N-alkylation is a fundamental strategy to introduce diverse side chains that modulate the biological activity, solubility, and pharmacokinetic properties of the resulting molecules. The protocols described herein provide reliable methods for the N-alkylation of **2-Methoxyphenothiazine** with different alkylating agents.

General Reaction Scheme

The N-alkylation of **2-Methoxyphenothiazine** typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of the phenothiazine ring attacks an electrophilic alkyl halide in the presence of a suitable base.





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Caption: General scheme for the N-alkylation of **2-Methoxyphenothiazine**.

Protocol 1: N-Alkylation with 3-Dimethylamino-2-methylpropyl chloride using Sodium Amide

This protocol details the synthesis of 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine, a key intermediate for the production of the antipsychotic drug levomepromazine.[1][2]

Materials:

• 2-Methoxyphenothiazine



- Sodium amide (95%)
- 1-Dimethylamino-2-methyl-3-chloropropane
- Anhydrous xylene
- Water
- p-Methanesulfonic acid
- Ether
- Sodium hydroxide (NaOH) solution
- · Ethyl acetate
- 10% Sodium chloride solution
- 5% Hydrochloric acid
- 4% Ammonia solution

Equipment:

- Round-bottom flask with reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Filtration apparatus
- Standard laboratory glassware

Experimental Procedure:

Reaction Setup: To a round-bottom flask containing 150 ml of anhydrous xylene, add 12 g of
 2-methoxyphenothiazine. Heat the solution to boiling.



- Deprotonation: Carefully add 2.33 g of 95% sodium amide to the boiling solution. Continue heating under reflux with stirring for 1.5 hours.
- Alkylation: Prepare a solution of 8.2 g of 1-dimethylamino-2-methyl-3-chloropropane in 90 ml of anhydrous xylene. Add this solution dropwise to the reaction mixture over 45 minutes while maintaining the reflux temperature. After the addition is complete, continue to boil the mixture for an additional 18 hours.[1]
- Work-up and Extraction:
 - Cool the reaction mixture to room temperature.
 - Add a mixture of 40 ml of water and 70 ml of p-methanesulfonic acid.
 - Separate the organic layer. Wash the aqueous layer with 200 ml of ether and then make it alkaline with a 10 ml NaOH solution (d = 1.33).[1]
 - Alternatively, distill off the xylene with steam. To the residue, add 1 L of water and 3 L of ethyl acetate.
 - Wash the organic layer twice with 300 ml of 10% sodium chloride solution.
 - Extract the organic layer with 120 ml of 5% hydrochloric acid.
- Product Precipitation and Isolation:
 - Gradually add the aqueous acidic layer to 1800 ml of a 4% ammonia solution.
 - A precipitate will form. Filter the precipitate, wash it with water, and dry it to obtain the final product.

Quantitative Data:



Produ ct Name	Startin g Materi al (Amou nt)	Alkylat ing Agent (Amou nt)	Base (Amou nt)	Solven t (Volum e)	Reacti on Time (h)	Yield (%)	Meltin g Point (°C)	Refere nce
10-(3-dimethy lamino-2-methylp ropyl)-2-methox yphenot hiazine	2- Methox yphenot hiazine (12 g)	1- Dimeth ylamino -2- methyl- 3- chloropr opane (8.2 g)	Sodium amide (2.33 g)	Anhydr ous xylene (240 ml)	19.5	92	102- 103	[1]

Protocol 2: N-Alkylation with 3-Dimethylaminopropyl chloride using Alkali Hydroxides

This protocol presents an alternative, industrially advantageous method for N-alkylation, avoiding the use of the hazardous reagent sodium amide.[2]

Materials:

- 2-Methoxyphenothiazine
- 3-Dimethylamino-2-methylpropyl chloride
- Alkali hydroxide (e.g., sodium hydroxide, potassium hydroxide)
- Suitable solvent mixture
- 1N Hydrochloric acid solution



- 20% Sodium hydroxide solution
- 20% Sodium chloride solution

Equipment:

- Reaction vessel with a stirrer and temperature control
- Separatory funnel
- Filtration apparatus
- Standard laboratory glassware

Experimental Procedure:

- Reaction Setup: In a suitable reaction vessel, combine 2-Methoxyphenothiazine, 3dimethylamino-2-methylpropyl chloride, and an alkali hydroxide in a mixture of appropriate solvents.
- Condensation: Heat the reaction mixture to facilitate the condensation reaction. The specific temperature and reaction time will depend on the chosen solvent and base.
- Work-up and Extraction:
 - After the reaction is complete, cool the mixture and perform a solvent extraction.
 - Separate the organic and aqueous layers.
 - Wash the organic layer with water and then with a 20% sodium chloride solution.
 - Extract the organic layer with a 1N hydrochloric acid solution.
- Product Precipitation and Isolation:
 - Basify the acidic aqueous extract with a 20% sodium hydroxide solution until the pH is between 8.0 and 9.5.
 - Stir the mixture for approximately 1 hour to allow for complete precipitation of the product.



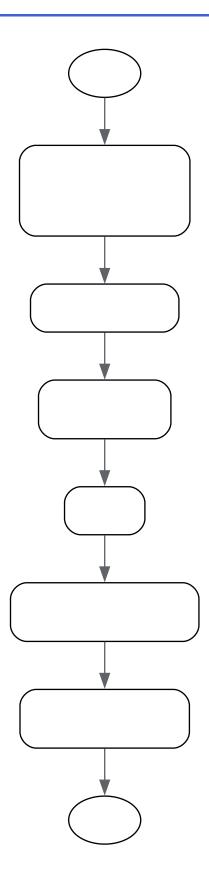
Filter the solid product, wash it with water, and dry to obtain the desired N-alkylated 2-methoxyphenothiazine.

Quantitative Data:

While the search results describe this method as providing high overall yield and purity, specific quantitative data for this exact protocol was not available in the provided snippets.[2]

Experimental Workflow Diagram





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